molecular formula C12H11ClN2O2 B11785642 Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11785642
M. Wt: 250.68 g/mol
InChI Key: PFPWIQXIGNYPAQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3, a methyl group at position 1, and a carboxylate ester at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to produce the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 3-(2-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Comparison: Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and affect its binding affinity to enzymes and receptors compared to its bromine, fluorine, or methyl-substituted analogs.

Biological Activity

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10ClN2O2
  • Molecular Weight : 250.67 g/mol
  • IUPAC Name : this compound

The compound's structure includes a chlorophenyl group and a methylated pyrazole ring, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure showed inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound's anti-inflammatory activity was comparable to standard NSAIDs like indomethacin .

2. Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been widely studied. This compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl moiety enhances its interaction with microbial targets, leading to increased potency .

3. Anticancer Potential

Recent studies suggest that pyrazole compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values that indicate effective cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • DNA Interaction : Some studies have suggested that pyrazole derivatives can intercalate with DNA, disrupting replication in cancer cells.
  • Enzyme Modulation : The compound may act as a modulator for various enzymes involved in metabolic pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazoles; demonstrated anti-inflammatory activity comparable to indomethacin .
Argade et al. (2020)Reported synthesis of pyrazoles with significant antibacterial activity against E. coli and S. aureus .
MDPI Review (2022)Highlighted the anticancer potential of pyrazoles; compounds exhibited cytotoxic effects on multiple cancer cell lines .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(12(16)17-2)7-10(14-15)8-5-3-4-6-9(8)13/h3-7H,1-2H3

InChI Key

PFPWIQXIGNYPAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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